![molecular formula C9H7ClN2O2S B2362352 6-Chloroquinoline-8-sulfonamide CAS No. 1094671-86-9](/img/structure/B2362352.png)
6-Chloroquinoline-8-sulfonamide
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Overview
Description
Scientific Research Applications
Cancer Metabolism Modulation
6-Chloroquinoline-8-sulfonamide shows promise as an inhibitor of the M2 isoform of pyruvate kinase (PKM2) , which is a key enzyme in cancer metabolism . PKM2 is expressed in many human tumors and plays a crucial role in the generation of ATP. By modulating this enzyme, 6-Chloroquinoline-8-sulfonamide can potentially reduce the intracellular pyruvate level in cancer cells, affecting their viability and proliferation .
Anti-Proliferative Effects
This compound has demonstrated significant anti-proliferative effects on A549 lung cancer cells . The structure–activity relationship studies suggest that the quinoline structure is integral to its function, indicating a strong potential for the development of new cancer therapies .
Antimicrobial Activity
Quinoline derivatives, including 6-Chloroquinoline-8-sulfonamide, are known for their antimicrobial properties. They are effective against various Gram-positive and Gram-negative microbial species . The antimicrobial activity depends on the substitution on the heterocyclic pyridine ring, making it a valuable compound for developing new antimicrobial agents .
Antimalarial Properties
The quinoline nucleus is a common feature in many antimalarial drugs. 6-Chloroquinoline-8-sulfonamide could be explored for its potential in treating malaria, as quinolines are known to inhibit DNA synthesis in the malaria parasite .
Antidepressant and Anticonvulsant Uses
Due to the biological activity of the nitrogen group in quinolines, there is potential for 6-Chloroquinoline-8-sulfonamide to be used as an antidepressant and anticonvulsant . These applications would require further research to determine efficacy and safety .
Antiviral and Anti-HIV Effects
Quinoline derivatives have shown effectiveness as antiviral and anti-HIV agents . The potential of 6-Chloroquinoline-8-sulfonamide in these fields could be significant, especially with the ongoing need for new treatments against resistant viral strains .
Anticancer Activity
Beyond its role in cancer metabolism, 6-Chloroquinoline-8-sulfonamide may also have broader applications in cancer treatment due to its anticancer properties . It could be part of a multi-targeted approach to cancer therapy .
Anti-Inflammatory and Antioxidant
Finally, the anti-inflammatory and antioxidant properties of quinoline derivatives suggest that 6-Chloroquinoline-8-sulfonamide could be beneficial in treating inflammatory diseases and in protecting cells from oxidative stress .
Mechanism of Action
Target of Action
The primary targets of 6-Chloroquinoline-8-sulfonamide are the enzymes involved in the synthesis of folate in bacteria and the heme polymerase in malarial trophozoites . The compound inhibits the action of these enzymes, thereby disrupting the metabolic processes of the pathogens .
Mode of Action
6-Chloroquinoline-8-sulfonamide interacts with its targets by competitively inhibiting their action. In the case of bacterial enzymes involved in folate synthesis, the compound acts as a competitive inhibitor, preventing the normal substrate from binding and thus halting the production of folate . For malarial trophozoites, 6-Chloroquinoline-8-sulfonamide inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, which is lethal to the parasite .
Biochemical Pathways
The affected biochemical pathways primarily involve the synthesis of folate in bacteria and the conversion of heme to hemazoin in malarial trophozoites . The inhibition of these pathways by 6-Chloroquinoline-8-sulfonamide leads to a disruption in the metabolic processes of the pathogens, resulting in their death .
Pharmacokinetics
It can be inferred that like other sulfonamides, it is likely to be readily absorbed orally, distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys .
Result of Action
The result of the action of 6-Chloroquinoline-8-sulfonamide is the death of the pathogens. By inhibiting key enzymes and disrupting essential metabolic processes, the compound effectively kills the bacteria and malarial trophozoites .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloroquinoline-8-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H,(H2,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKQVVURFLWAAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1094671-86-9 |
Source
|
Record name | 6-chloroquinoline-8-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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